molecular formula C15H15F3N2O2S B2652623 N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-16-0

N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide

Cat. No.: B2652623
CAS No.: 337924-16-0
M. Wt: 344.35
InChI Key: XENMMTNFZOPHCZ-UHFFFAOYSA-N
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Description

N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide is an organic compound characterized by the presence of benzyl groups and a trifluoromethyl group attached to a sulfamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide typically involves the reaction of benzylamine derivatives with sulfamide under specific conditions. One common method includes the use of trifluoromethylbenzylamine as a starting material, which is then reacted with benzylamine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with cellular components and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide is unique due to the combination of benzyl and trifluoromethyl groups attached to a sulfamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-phenyl-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)14-8-4-7-13(9-14)11-20-23(21,22)19-10-12-5-2-1-3-6-12/h1-9,19-20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENMMTNFZOPHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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